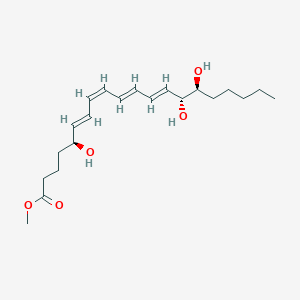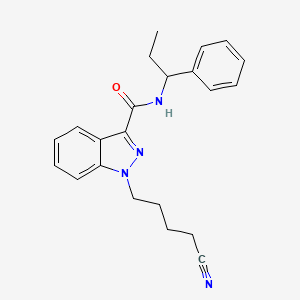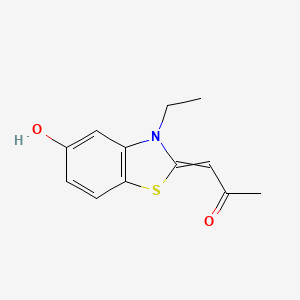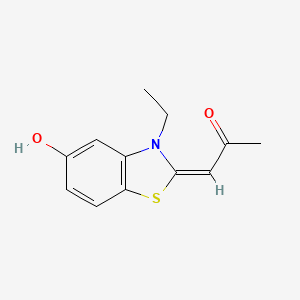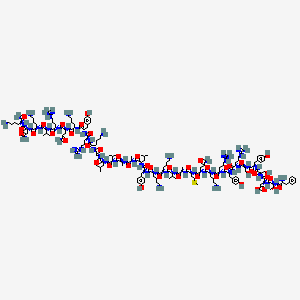
Dnp-PLGMWSR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dnp-PLGMWSR (trifluoroacetate salt) is a fluorogenic substrate for matrix metalloproteinase-2 and matrix metalloproteinase-9. The compound’s formal name is 1-(2,4-dinitrophenyl)-L-prolyl-L-leucylglycyl-L-methionyl-L-tryptophyl-L-seryl-L-arginine, 2,2,2-trifluoroacetate . It is used primarily in biochemical research to quantify the activity of matrix metalloproteinase-2 and matrix metalloproteinase-9 by measuring tryptophan fluorescence that is unquenched upon peptide hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-PLGMWSR (trifluoroacetate salt) involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The peptide is then cleaved from the resin and purified . The final product is obtained as a lyophilized powder with a purity of ≥95% .
Industrial Production Methods
Industrial production of this compound (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The compound is then purified using high-performance liquid chromatography and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dnp-PLGMWSR (trifluoroacetate salt) primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinase-2 and matrix metalloproteinase-9 . The hydrolysis removes the N-terminal dinitrophenol group, resulting in the unquenching of tryptophan fluorescence .
Common Reagents and Conditions
The hydrolysis reactions typically occur in aqueous buffer solutions at physiological pH. Common reagents include matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes .
Major Products Formed
The major product formed from the hydrolysis of this compound (trifluoroacetate salt) is the peptide fragment with the N-terminal dinitrophenol group removed, resulting in increased tryptophan fluorescence .
Scientific Research Applications
Dnp-PLGMWSR (trifluoroacetate salt) is widely used in scientific research for the following applications:
Mechanism of Action
Dnp-PLGMWSR (trifluoroacetate salt) exerts its effects by serving as a substrate for matrix metalloproteinase-2 and matrix metalloproteinase-9. Upon hydrolysis by these enzymes, the N-terminal dinitrophenol group is removed, resulting in the unquenching of tryptophan fluorescence . This allows for the quantification of enzyme activity by measuring the fluorescence intensity .
Comparison with Similar Compounds
Similar Compounds
- Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH
- Matrix Metalloproteinase-2/Matrix Metalloproteinase-9 Fluorogenic Substrate I
Uniqueness
Dnp-PLGMWSR (trifluoroacetate salt) is unique due to its high specificity and sensitivity as a fluorogenic substrate for matrix metalloproteinase-2 and matrix metalloproteinase-9. Its ability to provide a quantitative measure of enzyme activity through fluorescence makes it a valuable tool in biochemical research .
Properties
Molecular Formula |
C44H61N13O13S |
|---|---|
Molecular Weight |
1012.1 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C44H61N13O13S/c1-24(2)18-31(53-42(64)35-11-7-16-55(35)34-13-12-26(56(67)68)20-36(34)57(69)70)38(60)49-22-37(59)50-29(14-17-71-3)39(61)52-32(19-25-21-48-28-9-5-4-8-27(25)28)40(62)54-33(23-58)41(63)51-30(43(65)66)10-6-15-47-44(45)46/h4-5,8-9,12-13,20-21,24,29-33,35,48,58H,6-7,10-11,14-19,22-23H2,1-3H3,(H,49,60)(H,50,59)(H,51,63)(H,52,61)(H,53,64)(H,54,62)(H,65,66)(H4,45,46,47)/t29-,30-,31-,32-,33-,35-/m0/s1 |
InChI Key |
AZDJGXPMCRXEQN-SUUSVYONSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,5S,6R,7R,9R,11R,12R,13S)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B10786649.png)
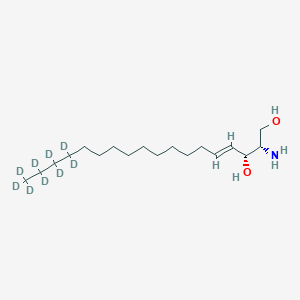
![2-[[5-amino-2-[[2-[[24-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B10786651.png)
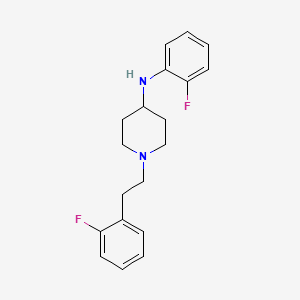
![6-bromo-N-[3-chloro-4-(3-fluorophenyl)sulfonylphenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10786658.png)
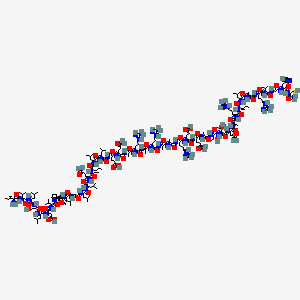

![2-Methylsulfanyl-3-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10786675.png)
